DAMPA Ethyl Ester
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Overview
Description
DAMPA Ethyl Ester is a chemical compound known for its significant applications in medicinal chemistry. It is structurally related to folic acid and is often studied for its potential therapeutic uses, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DAMPA Ethyl Ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pteridine ring system, followed by the introduction of the amino groups and the benzoate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
DAMPA Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can modify the pteridine ring, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the amino groups, affecting the compound’s reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups, enhancing its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
DAMPA Ethyl Ester has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors.
Medicine: It is investigated for its potential as an anticancer agent, particularly due to its ability to inhibit folic acid metabolism.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of DAMPA Ethyl Ester involves its interaction with folic acid metabolism pathways. It inhibits the enzyme dihydrofolate reductase, preventing the synthesis of tetrahydrofolate, which is essential for DNA, RNA, and protein synthesis. This inhibition leads to the suppression of cell division, making it effective against rapidly proliferating cancer cells.
Comparison with Similar Compounds
DAMPA Ethyl Ester is similar to other folic acid analogs, such as Methotrexate and Aminopterin. it has unique structural features that may confer different pharmacokinetic and pharmacodynamic properties. For example:
Methotrexate: A widely used chemotherapeutic agent with a similar mechanism of action but different pharmacological profile.
Aminopterin: Another folic acid antagonist with distinct therapeutic applications.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and potential therapeutic benefits.
Properties
IUPAC Name |
ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c1-3-26-16(25)10-4-6-12(7-5-10)24(2)9-11-8-20-15-13(21-11)14(18)22-17(19)23-15/h4-8H,3,9H2,1-2H3,(H4,18,19,20,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYWKUSEZMEPPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327851 |
Source
|
Record name | ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43111-51-9 |
Source
|
Record name | ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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